2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid
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Overview
Description
2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid is an organic compound that features a benzoic acid core substituted with a methyl group and a pyridin-3-ylmethyl-amino group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2-methylbenzoic acid and pyridin-3-ylmethanamine.
Condensation Reaction: The amino group of pyridin-3-ylmethanamine reacts with the carboxyl group of 2-methylbenzoic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to form the amide bond.
Purification: The product is purified through recrystallization or chromatography to obtain the desired compound.
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the process.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, to form corresponding carboxylic acids.
Reduction: Reduction of the nitro group (if present) can lead to the formation of amines.
Substitution: The aromatic ring can participate in electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products:
Oxidation: Formation of this compound derivatives with carboxylic acid groups.
Reduction: Formation of amine derivatives.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Scientific Research Applications
2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, particularly in the development of anti-cancer and anti-inflammatory agents.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes by mimicking the substrate or binding to the active site, thereby blocking the enzyme’s function. The exact pathways and targets depend on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
- 4-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid
- 4-Methyl-3-[(pyridin-3-yl)-pyrimidin-2-yl]-benzoic acid
- 3-Methyl-N-(pyridin-4-ylmethyl)imidazo[1,2-a]pyrazin-8-amine
Comparison: 2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities towards molecular targets, making it a valuable compound for specific research and therapeutic applications.
Properties
IUPAC Name |
2-methyl-3-(pyridin-3-ylmethylamino)benzoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2/c1-10-12(14(17)18)5-2-6-13(10)16-9-11-4-3-7-15-8-11/h2-8,16H,9H2,1H3,(H,17,18) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NGXRKJYCGOTLFE-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1NCC2=CN=CC=C2)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00424621 |
Source
|
Record name | 2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00424621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
242.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>36.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49645018 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
878714-39-7 |
Source
|
Record name | 2-Methyl-3-[(pyridin-3-ylmethyl)-amino]-benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00424621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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